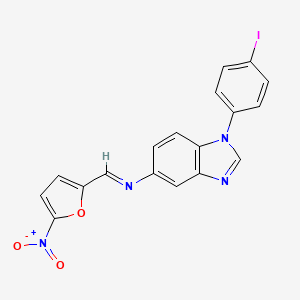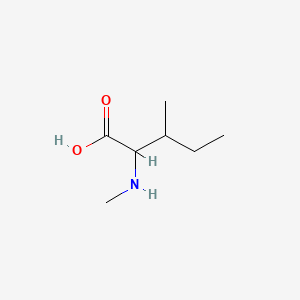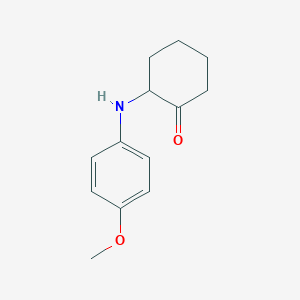![molecular formula C15H18Cl3N3O3S B11941890 Methyl 2-[({2,2,2-trichloro-1-[(2-methylpropanoyl)amino]ethyl}carbamothioyl)amino]benzoate](/img/structure/B11941890.png)
Methyl 2-[({2,2,2-trichloro-1-[(2-methylpropanoyl)amino]ethyl}carbamothioyl)amino]benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-(2,2,2-Trichloro-1-isobutyrylamino-ethyl)-thioureido)-benzoic acid methyl ester is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a trichloromethyl group, an isobutyrylamino group, and a thioureido linkage, making it an interesting subject for chemical research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-(2,2,2-Trichloro-1-isobutyrylamino-ethyl)-thioureido)-benzoic acid methyl ester typically involves multiple steps:
Formation of the Trichloromethyl Intermediate: The initial step involves the preparation of the trichloromethyl intermediate. This can be achieved by reacting chloroform with a suitable base, such as sodium hydroxide, under controlled conditions.
Introduction of the Isobutyrylamino Group: The next step involves the introduction of the isobutyrylamino group. This can be done by reacting the trichloromethyl intermediate with isobutyryl chloride in the presence of a base, such as pyridine.
Formation of the Thioureido Linkage: The thioureido linkage is formed by reacting the isobutyrylamino intermediate with thiourea under acidic conditions.
Esterification: The final step involves the esterification of the benzoic acid derivative with methanol in the presence of a catalyst, such as sulfuric acid, to form the methyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions, such as temperature, pressure, and reaction time, to ensure high yield and purity. Additionally, industrial production may involve the use of continuous flow reactors and automated systems to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thioureido linkage, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the trichloromethyl group, converting it to a dichloromethyl or monochloromethyl group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the trichloromethyl group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate, typically under acidic or basic conditions.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride, typically under anhydrous conditions.
Substitution: Common nucleophiles include amines, thiols, and alcohols, typically under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dichloromethyl and monochloromethyl derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2-(3-(2,2,2-Trichloro-1-isobutyrylamino-ethyl)-thioureido)-benzoic acid methyl ester has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a lead compound for the synthesis of new pharmaceuticals.
Industry: Used in the development of new materials and as an intermediate in the production of specialty chemicals.
Mécanisme D'action
The mechanism of action of 2-(3-(2,2,2-Trichloro-1-isobutyrylamino-ethyl)-thioureido)-benzoic acid methyl ester involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, leading to modulation of their activity.
Pathways Involved: The compound may affect various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(3-(2,2,2-Trichloro-1-isobutyrylamino-ethyl)-thioureido)-benzoic acid ethyl ester: Similar structure but with an ethyl ester group instead of a methyl ester group.
2-(3-(2,2,2-Trichloro-1-isobutyrylamino-ethyl)-thioureido)-benzoic acid propyl ester: Similar structure but with a propyl ester group instead of a methyl ester group.
Uniqueness
The uniqueness of 2-(3-(2,2,2-Trichloro-1-isobutyrylamino-ethyl)-thioureido)-benzoic acid methyl ester lies in its specific combination of functional groups, which imparts distinct chemical and biological properties
Propriétés
Formule moléculaire |
C15H18Cl3N3O3S |
|---|---|
Poids moléculaire |
426.7 g/mol |
Nom IUPAC |
methyl 2-[[2,2,2-trichloro-1-(2-methylpropanoylamino)ethyl]carbamothioylamino]benzoate |
InChI |
InChI=1S/C15H18Cl3N3O3S/c1-8(2)11(22)20-13(15(16,17)18)21-14(25)19-10-7-5-4-6-9(10)12(23)24-3/h4-8,13H,1-3H3,(H,20,22)(H2,19,21,25) |
Clé InChI |
NQGITEXOGZPSNZ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C(=O)NC(C(Cl)(Cl)Cl)NC(=S)NC1=CC=CC=C1C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-Fluoro-10-(piperidin-1-yl)-11H-indeno[1,2-b]quinoline](/img/structure/B11941815.png)

![tert-butyl 7-(2-hydroxyethyl)-5-oxa-2-azaspiro[3.4]octane-2-carboxylate](/img/structure/B11941829.png)


![Tricyclo[7.1.0.04,6]decane](/img/structure/B11941847.png)
![5,11-Dibromotricyclo[8.2.2.24,7]hexadeca-1(12),4,6,10,13,15-hexaene;5,15-dibromotricyclo[8.2.2.24,7]hexadeca-1(13),4(16),5,7(15),10(14),11-hexaene](/img/structure/B11941855.png)





silane](/img/structure/B11941889.png)
